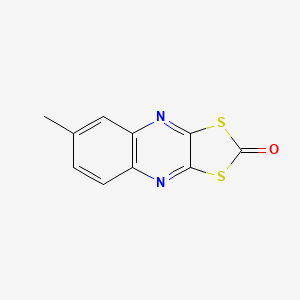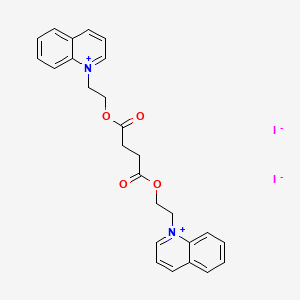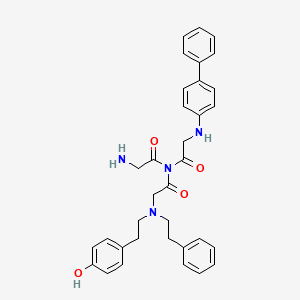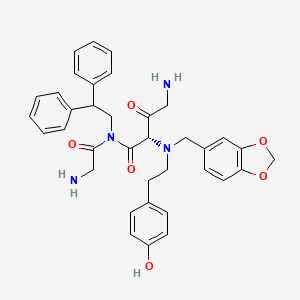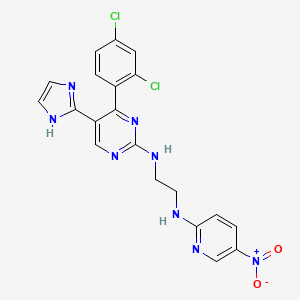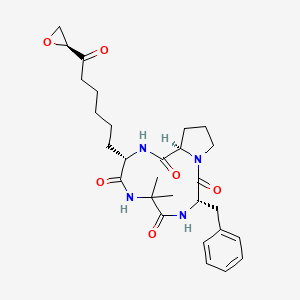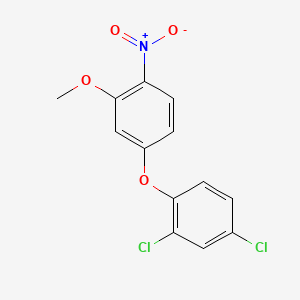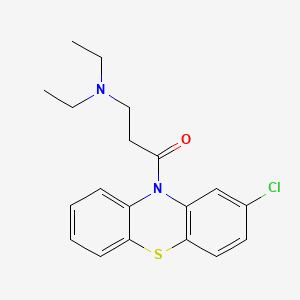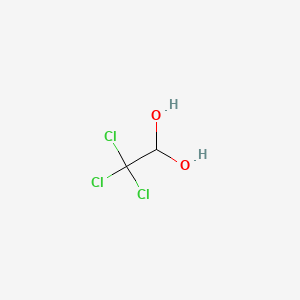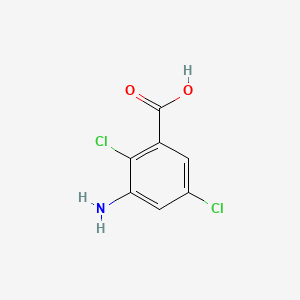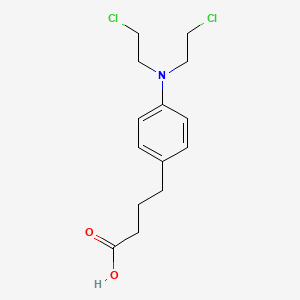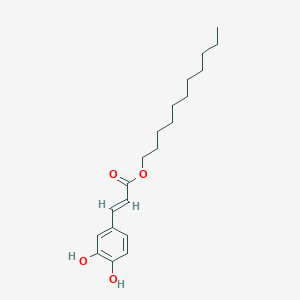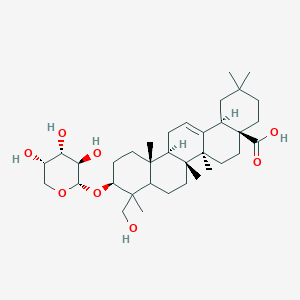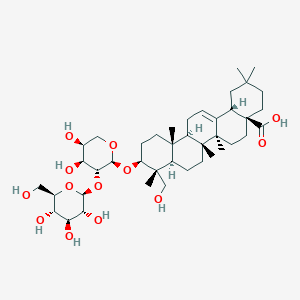
Chloramphenicol succinate
Overview
Description
- It is an ester prodrug of chloramphenicol , which means it is converted into the active form (chloramphenicol) in the body.
- Chloramphenicol was first isolated from Streptomyces venezuelae in 1947 and synthesized in 1949 .
Chloramphenicol succinate: is a broad-spectrum antibiotic used to treat acute and severe infections caused by susceptible bacterial strains.
Mechanism of Action
Target of Action
Chloramphenicol succinate, a prodrug of chloramphenicol , primarily targets bacterial ribosomes . It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli . This interaction inhibits protein synthesis, making it bacteriostatic .
Mode of Action
This compound is hydrolyzed into active chloramphenicol in the body . The active chloramphenicol then binds to the bacterial ribosome, specifically blocking peptidyl transferase . This action inhibits protein synthesis, preventing the attachment of aminoacyl tRNA to the ribosome . As a result, bacterial growth is halted .
Biochemical Pathways
The biotransformation of this compound involves several steps. The initial steps include the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase has been identified as responsible for the oxidization of the C3-OH group .
Pharmacokinetics
This compound is metabolized (hydrolyzed) by esterases in the body to active chloramphenicol . The bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable . Incomplete bioavailability is the result of renal excretion of unchanged this compound prior to it being hydrolyzed to active chloramphenicol . The elimination half-life is approximately 4 hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By binding to the bacterial ribosome and inhibiting protein synthesis, the compound prevents the bacteria from growing and multiplying .
Action Environment
Environmental factors can influence the action of this compound. For instance, microbes play a vital role in the decomposition of chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . Furthermore, chloramphenicol ends up polluting the aquatic environment, wastewater treatment plants, and hospital wastewaters, thus disrupting ecosystems and inducing microbial resistance .
Biochemical Analysis
Biochemical Properties
Chloramphenicol succinate is hydrolyzed into the active chloramphenicol . Chloramphenicol binds to bacterial ribosomes and prevents translation . It resembles uridine-5’-phosphate and binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, which prevents translation .
Cellular Effects
This compound, once converted to chloramphenicol, inhibits bacterial protein synthesis by binding to the bacterial ribosome and inhibiting protein synthesis . This action is usually bacteriostatic but, at high concentrations, chloramphenicol may be bactericidal for some species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis into active chloramphenicol, which then binds to bacterial ribosomes and prevents translation . It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, preventing translation .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound have been described by a 2-compartment model . The reported values for the apparent volume of distribution range from 0.2 to 3.1 L/kg . This compound is metabolised (hydrolysed) by esterases in the body to active chloramphenicol .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
The propane-diol moiety of chloramphenicol can be metabolised through a number of pathways including glucuronidation, sulfate conjugation, phosphorylation, acetylation, and oxidation . The dichloroacetate moiety can be metabolised through hydrolysis of the amide group and dechlorination . The nitro functional group can also be metabolised to an aryl amine and aryl amide metabolite .
Transport and Distribution
This compound is widely distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Small amounts of active drug are found in bile and feces .
Subcellular Localization
This compound, once converted to chloramphenicol, can diffuse well into many body tissues
Preparation Methods
- Chloramphenicol succinate is synthesized through various routes, including esterification of chloramphenicol with succinic acid.
- Industrial production methods involve chemical synthesis and purification steps.
Chemical Reactions Analysis
- Chloramphenicol undergoes reactions such as hydrolysis (to form the active compound) and oxidation .
- Common reagents include acids for hydrolysis and oxidizing agents.
- Major products include chloramphenicol itself after hydrolysis.
Scientific Research Applications
Medicine: Used to treat serious bacterial infections where other drugs are ineffective or contraindicated.
Biology: Research on its mechanism of action and resistance.
Industry: Limited due to safety concerns.
Comparison with Similar Compounds
- Chloramphenicol succinate is unique due to its prodrug nature and broad-spectrum activity.
- Similar compounds include other antibiotics like tetracyclines and macrolides.
Properties
IUPAC Name |
4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRCDOVJWUGTMW-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
982-57-0 (succinate hydrochloride salt) | |
| Record name | Chloramphenicol succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048155 | |
| Record name | Chloramphenicol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Chloramphenicol succinate is hydrolyzed into the active chloramphenicol. Chloramphenicol resembles uridine-5'-phosphate. It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of _E. coli_, which prevents translation. | |
| Record name | Chloramphenicol succinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07565 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3544-94-3 | |
| Record name | Chloramphenicol succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol succinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07565 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloramphenicol hemisuccinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloramphenicol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hydrogen [R-(R*,R*)]-succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMPHENICOL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCX619U9A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Chloramphenicol Succinate?
A1: this compound (CAPS) is a prodrug of Chloramphenicol (CAP), an antibiotic effective against a broad range of bacterial infections. CAPS itself is inactive and requires hydrolysis to release the active CAP.
Q2: How does Chloramphenicol exert its antibacterial effect?
A2: Chloramphenicol acts as a bacteriostatic antibiotic by binding to the bacterial ribosome, specifically at the 50S subunit. [] This binding interferes with the peptidyl transferase activity, thereby inhibiting protein synthesis and preventing bacterial growth. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of CAPS is C15H15Cl2N2O8, and its molecular weight is 407.18 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers do not extensively discuss spectroscopic data for CAPS, several studies utilize techniques like High-Performance Liquid Chromatography (HPLC) [, ] and Gas Chromatography (GC) [] for analysis and quantification, indicating the applicability of these methods.
Q5: How does the pharmacokinetic profile of this compound differ from that of Chloramphenicol?
A5: CAPS, being a prodrug, requires hydrolysis to release the active CAP. This hydrolysis occurs primarily in the liver. [, ] Consequently, the bioavailability of CAP after intravenous CAPS administration is lower than after oral administration of CAP palmitate. [, ]
Q6: What is the bioavailability of Chloramphenicol after intravenous this compound administration?
A6: The bioavailability of CAP after intravenous CAPS administration is approximately 64-71% in older infants and children, while it is significantly higher (around 93%) in premature infants. [] This difference is attributed to the lower renal clearance of CAPS in premature infants, allowing more time for hydrolysis into CAP. []
Q7: Does the rate of intravenous infusion impact the bioavailability of Chloramphenicol after this compound administration?
A7: Studies indicate that adjusting the infusion duration of CAPS to either 5 or 120 minutes does not significantly affect the amount of unhydrolyzed CAPS lost in urine. []
Q8: Does the oral administration route offer any advantages for Chloramphenicol therapy?
A8: Oral administration of Chloramphenicol palmitate shows superior bioavailability compared to intravenous CAPS. [, ] Additionally, there is a stronger correlation between the oral dose of Chloramphenicol palmitate and the area under the serum concentration-time curve (AUC), implying more predictable drug levels. [, ]
Q9: What are the common routes of administration for this compound?
A9: this compound is typically administered intravenously, especially in cases of severe illness where oral absorption may be compromised. [, , ]
Q10: What are the implications of urinary excretion of unhydrolyzed this compound?
A10: The urinary excretion of unhydrolyzed CAPS represents a loss of the drug before conversion to the active form, impacting the overall bioavailability of CAP. [, ] This highlights the importance of monitoring serum CAP levels to ensure therapeutic efficacy.
Q11: Are there any age-related differences in Chloramphenicol pharmacokinetics?
A11: Yes, age plays a significant role in CAP pharmacokinetics. Studies show that younger neonates exhibit higher CAPS concentrations and a later time to peak CAP concentration compared to older neonates after intravenous CAPS administration. [] This highlights the need for age-appropriate dosing and monitoring in pediatric populations.
Q12: How does this compound interact with drug transporters?
A12: While specific details regarding interactions with drug transporters are not extensively discussed in the provided research, one study reports that this compound might interact with succinate transporters in mitochondria. [] This interaction could potentially contribute to the drug's toxicity profile by interfering with mitochondrial energy production.
Q13: What are the known toxicities associated with Chloramphenicol and this compound?
A13: Both CAP and CAPS are known for their potential hematological toxicity, particularly bone marrow suppression. This toxicity can manifest as reversible bone marrow depression or, in severe cases, irreversible aplastic anemia. [, , , ]
Q14: Are there any specific patient populations that are more susceptible to Chloramphenicol toxicity?
A14: Neonates, particularly premature infants, are at a higher risk of developing a potentially fatal condition known as "Gray Baby Syndrome" due to their underdeveloped glucuronidation capacity, leading to CAP accumulation. [, ]
Q15: Does Chloramphenicol interact with other medications?
A15: Yes, CAP exhibits significant drug interactions, particularly with phenobarbital and phenytoin. Co-administration of CAPS with phenobarbital results in decreased serum CAP concentrations, potentially reducing its efficacy. [] Conversely, concurrent use with phenytoin leads to elevated CAP levels, increasing the risk of toxicity. []
Q16: How does Chloramphenicol resistance develop in bacteria?
A16: Bacterial resistance to CAP primarily emerges through enzymatic inactivation of the drug. This inactivation is commonly mediated by chloramphenicol acetyltransferases, enzymes that modify the CAP molecule, rendering it ineffective. []
Q17: What analytical methods are commonly employed for the detection and quantification of this compound and Chloramphenicol?
A17: High-Performance Liquid Chromatography (HPLC) is widely used for measuring both CAPS and CAP concentrations in biological samples like serum and urine. [, , , , , , , , ] Other methods, including Gas Chromatography (GC) [] and immunoassays, [, ] have also been explored for CAP detection and quantification.
Q18: Are there any specific considerations for analytical method validation when dealing with this compound and Chloramphenicol?
A18: Validation of analytical methods is crucial to ensure accurate, reliable, and reproducible results. [] For CAPS and CAP analysis, key parameters include selectivity, sensitivity, accuracy, precision, linearity, range, and stability. It's essential to validate the method for each specific matrix (e.g., serum, urine) and consider potential interferences.
Q19: What are some potential research avenues for Chloramphenicol and its derivatives?
A19: Further research could focus on developing novel CAP derivatives with improved pharmacokinetic properties, reduced toxicity, and enhanced activity against resistant strains. [] Exploring drug delivery systems to target specific tissues and reduce systemic exposure is another promising area. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


